An In-depth Technical Guide to the Chemical Properties and Structure of Z-D-Leu-Osu
An In-depth Technical Guide to the Chemical Properties and Structure of Z-D-Leu-Osu
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-D-Leu-Osu in Peptide Synthesis
In the landscape of modern peptide science and therapeutic development, the precise assembly of amino acid building blocks is paramount. N-α-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester, commonly abbreviated as Z-D-Leu-Osu, represents a cornerstone reagent for the introduction of D-leucine into peptide sequences. The incorporation of D-amino acids, such as D-leucine, is a well-established strategy to confer metabolic stability upon peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases.[1] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of Z-D-Leu-Osu, designed to equip researchers with the foundational knowledge and practical insights necessary for its effective utilization.
Core Chemical and Physical Properties
Z-D-Leu-Osu is a crystalline solid that serves as an activated form of Z-D-leucine, primed for efficient amide bond formation. Its chemical identity is defined by the presence of a benzyloxycarbonyl (Z) protecting group on the α-amine of D-leucine and an N-hydroxysuccinimide (OSu) ester at the carboxyl terminus.
| Property | Value | Source(s) |
| Chemical Name | N-α-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester | [2] |
| Synonyms | Z-D-LEUCINE HYDROXYSUCCINIMIDE ESTER, Z-D-LEU-OSU | [2] |
| CAS Number | 65581-25-1 | [3] |
| Molecular Formula | C₁₈H₂₂N₂O₆ | [3] |
| Molecular Weight | 362.38 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8°C for short-term, -20°C for long-term storage | [5] |
The Z-group provides robust protection for the amine terminus and is a staple in solution-phase peptide synthesis due to its stability under a wide range of reaction conditions.[4][6] The N-hydroxysuccinimide ester is a highly effective activating group that facilitates the nucleophilic attack by the amino group of the coupling partner, leading to the formation of a stable peptide bond with the release of the water-soluble and easily removable N-hydroxysuccinimide byproduct.
Synthesis and Purification of Z-D-Leu-Osu: A Self-Validating Protocol
The synthesis of Z-D-Leu-Osu from its precursor, Z-D-Leu-OH, is a critical procedure that underpins its application in peptide synthesis. The following protocol is based on well-established carbodiimide-mediated esterification reactions and is designed to be a self-validating system, where successful execution yields a product with the expected physical and spectral properties.
Experimental Protocol: Synthesis of Z-D-Leu-Osu
Materials:
-
Z-D-Leu-OH (1 equivalent)
-
N-Hydroxysuccinimide (NHS) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-D-Leu-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add the DCC solution dropwise to the stirred Z-D-Leu-OH and NHS mixture over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of Z-D-Leu-OH.
-
Workup - DCU Removal: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM or THF to recover any product.
-
Workup - Aqueous Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution. This removes any unreacted NHS, residual acid or base, and helps to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Z-D-Leu-Osu.
-
Purification - Recrystallization: The crude product is typically purified by recrystallization.[7][8][9] A common solvent system is ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain pure Z-D-Leu-Osu.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical as DCC and the activated NHS ester are highly susceptible to hydrolysis.[10][11]
-
DCC as Coupling Agent: DCC is a widely used and cost-effective coupling agent for forming amide and ester bonds.[2][12] Its primary advantage in this context is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration, simplifying purification.[2][12]
-
Recrystallization: This purification technique is highly effective for obtaining crystalline solids in high purity by separating the desired compound from soluble impurities.[7][8][9]
Structural Characterization
The identity and purity of the synthesized Z-D-Leu-Osu should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons of the Z-group, the protons of the leucine side chain, the α-proton of leucine, and the protons of the N-hydroxysuccinimide ring. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Z-group, the ester, and the succinimide, as well as carbons of the aromatic ring and the aliphatic carbons of the leucine and succinimide moieties. |
| FT-IR | Characteristic stretching frequencies for the urethane C=O of the Z-group, the ester C=O, the succinimide C=O, N-H stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of Z-D-Leu-Osu, or a fragment corresponding to the loss of the NHS group. |
Solubility Profile
A comprehensive understanding of the solubility of Z-D-Leu-Osu is essential for its effective use in peptide synthesis. The following table provides a general solubility profile in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for peptide coupling reactions.[5] |
| Dichloromethane (DCM) | Soluble | A good solvent for the synthesis and workup of Z-D-Leu-Osu.[13] |
| Tetrahydrofuran (THF) | Soluble | Can be used as a reaction solvent for the synthesis. |
| Acetonitrile | Moderately Soluble | May require warming to fully dissolve. |
| Water | Insoluble | The compound is hydrophobic and will hydrolyze in aqueous solutions.[10] |
| Ethyl Acetate | Soluble | Used in the workup and recrystallization of the product. |
| Hexane | Insoluble | Used as an anti-solvent for recrystallization. |
Mechanism of Action in Peptide Coupling
The utility of Z-D-Leu-Osu in peptide synthesis lies in the reactivity of the N-hydroxysuccinimide ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of peptide bond formation using Z-D-Leu-Osu.
The lone pair of electrons on the nitrogen atom of the incoming amino acid or peptide attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a stable leaving group, resulting in the formation of a new, stable amide (peptide) bond.
Applications in Peptide Synthesis
Z-D-Leu-Osu is a versatile reagent primarily employed in solution-phase peptide synthesis, although it can be adapted for solid-phase methodologies.
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, Z-D-Leu-Osu is reacted with the free amine of another amino acid ester or peptide fragment in a suitable organic solvent, such as DMF or DCM.[6][14][15] The reaction is typically carried out at room temperature and can be facilitated by the addition of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to ensure the amino component is in its free base form. The progress of the coupling can be monitored by TLC or HPLC.
Solid-Phase Peptide Synthesis (SPPS)
While less common than Fmoc or Boc-protected amino acids in modern automated SPPS, Z-D-Leu-Osu can be used to introduce D-leucine onto a resin-bound peptide. The coupling conditions are similar to those in solution-phase synthesis. Following the coupling, the unreacted reagents and the NHS byproduct can be washed away from the resin.
Key Advantage: Enhancing Enzymatic Stability
The primary driver for using Z-D-Leu-Osu is the incorporation of a D-amino acid into a peptide sequence. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide bond is no longer recognized by the active site of many proteases, significantly increasing the peptide's half-life and bioavailability.[1][16][17][18]
Comparative Analysis: Z-group vs. Boc and Fmoc Protecting Groups
The choice of an N-terminal protecting group is a critical decision in peptide synthesis strategy.
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH) | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% piperidine in DMF) |
| Typical Synthesis Strategy | Solution-Phase Synthesis | Solid-Phase & Solution-Phase | Solid-Phase Peptide Synthesis |
| Key Advantages | Stable to a wide range of conditions, useful for fragment condensation. | Robust and well-established, orthogonal to many side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups, milder final cleavage conditions. |
| Key Disadvantages | Deprotection conditions can be harsh and not compatible with some functional groups (e.g., sulfur-containing amino acids). | Requires strong acid for deprotection, which can lead to side reactions with sensitive residues. | The Fmoc group can be susceptible to premature cleavage under certain conditions. |
The Z-group is particularly advantageous in solution-phase synthesis where its stability allows for the isolation and purification of intermediate peptide fragments.
Safety, Handling, and Disposal
As with all laboratory chemicals, Z-D-Leu-Osu should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood. Before opening a container stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, -20°C is recommended.[5]
-
Disposal: Unreacted Z-D-Leu-Osu and contaminated materials should be treated as chemical waste. The reactive NHS ester can be quenched by hydrolysis with a mild base (e.g., sodium bicarbonate solution) before disposal, in accordance with local regulations.[10][19]
Conclusion
Z-D-Leu-Osu is a valuable and versatile reagent for the synthesis of peptides with enhanced therapeutic potential. Its well-defined chemical properties, coupled with a robust synthesis protocol, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its stability, reactivity, and the strategic rationale for its use, as outlined in this guide, will enable scientists to leverage the benefits of D-amino acid incorporation to design and create more stable and effective peptide-based therapeutics.
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